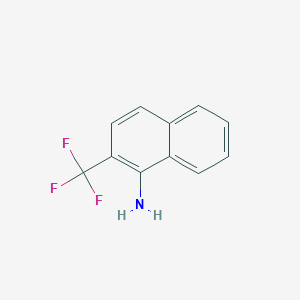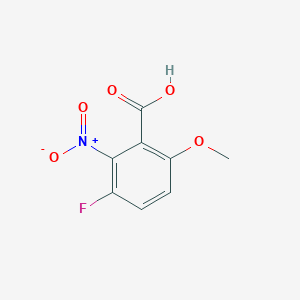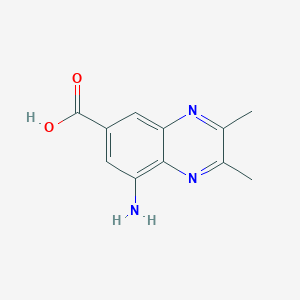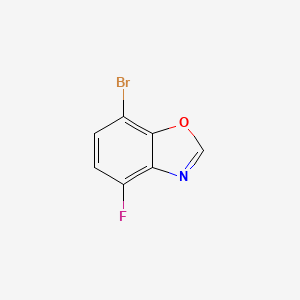
4-Methyl-5-nitroindoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-nitroindoline hydrochloride is a chemical compound with the molecular formula C9H10N2O2·HCl. It is a derivative of indoline, a bicyclic heterocycle that is widely used in organic synthesis. The compound is characterized by the presence of a methyl group at the 4-position and a nitro group at the 5-position of the indoline ring, along with a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-nitroindoline hydrochloride typically involves the nitration of 4-methylindoline followed by the formation of the hydrochloride salt. One common method includes the following steps:
Nitration: 4-Methylindoline is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position.
Formation of Hydrochloride Salt: The resulting 4-Methyl-5-nitroindoline is then reacted with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-nitroindoline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Oxidation: The indoline ring can be oxidized to form indole derivatives under specific conditions
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Reduction: 4-Methyl-5-aminoindoline.
Substitution: Various substituted indoline derivatives depending on the substituent introduced.
Oxidation: Indole derivatives
Aplicaciones Científicas De Investigación
4-Methyl-5-nitroindoline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-nitroindoline hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylindoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroindoline: Lacks the methyl group, which can influence its chemical properties and reactivity.
4-Methyl-5-aminoindoline: A reduced form of 4-Methyl-5-nitroindoline hydrochloride with different biological activities
Uniqueness
This compound is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1956318-86-7 |
|---|---|
Fórmula molecular |
C9H11ClN2O2 |
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
4-methyl-5-nitro-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13;/h2-3,10H,4-5H2,1H3;1H |
Clave InChI |
PYTARBHVDCBLON-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1CCN2)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)

![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)
![7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11889483.png)

![(4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889492.png)

![6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11889502.png)

![4-(Allyloxy)benzo[b]thiophene-2-carbonitrile](/img/structure/B11889509.png)
![3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one](/img/structure/B11889510.png)



